Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 134478-69-6
VCID: VC15890963
InChI: InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3
SMILES:
Molecular Formula: C16H13NO5
Molecular Weight: 299.28 g/mol

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

CAS No.: 134478-69-6

Cat. No.: VC15890963

Molecular Formula: C16H13NO5

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate - 134478-69-6

Specification

CAS No. 134478-69-6
Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
IUPAC Name ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Standard InChI InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3
Standard InChI Key AOVDETYDSYJZFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro- dioxolo[4,5-g]quinoline-7-carboxylate, reflects its polycyclic framework:

  • A quinoline core substituted at positions 5, 7, and 8.

  • A dioxolane ring fused at the 4,5-g positions, introducing a 1,3-dioxole moiety.

  • A propargyl group (prop-2-yn-1-yl) at position 5, contributing sp-hybridized carbon reactivity.

  • An ethyl ester at position 7, enhancing lipophilicity .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number134478-69-6
EC Number669-142-4
Molecular FormulaC₁₆H₁₃NO₅
Molecular Weight299.28 g/mol
SMILESC#CCN1C2=C(C(=O)OC)COC3=C2C=CC=C3C1=O

Synthesis and Physicochemical Properties

Computed Properties

PubChem data highlight critical physicochemical parameters influencing bioavailability:

Table 2: Predicted Physicochemical Profile

PropertyValueMethod
LogP (Octanol-Water)2.1XLogP3
Hydrogen Bond Donors0Computed
Hydrogen Bond Acceptors5Computed
Topological Polar Surface Area75.6 ŲComputed

The moderate lipophilicity (LogP = 2.1) and polar surface area suggest potential blood-brain barrier permeability, a trait shared with antimalarial quinolines like DDD107498 .

Hazard ClassStatementPrecautionary Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling
Eye Irritation (Category 2)H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/ aerosol

Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate exposure risks.

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